REACTION_CXSMILES
|
[C:1]([P:5](Cl)[C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:4])([CH3:3])[CH3:2].O1CC[CH2:13][CH2:12]1.C([Mg]Cl)C.S(=O)(=O)(O)O>[Cu]Br.C1(C)C=CC=CC=1>[C:1]([P:5]([C:6]([CH3:9])([CH3:8])[CH3:7])[CH2:12][CH3:13])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
copper(I) bromide
|
Quantity
|
0.28 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with maintaining the temperature at 25° C. to 30° C
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
CUSTOM
|
Details
|
liquid separation
|
Type
|
WASH
|
Details
|
Then, the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by further distillation
|
Type
|
DISTILLATION
|
Details
|
Then, fractions given by distillation at 92° C. to 95° C. under reduced pressure of 20 Torr
|
Type
|
CUSTOM
|
Details
|
were collected
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)P(CC)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: PERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |